6-Methyl-2H-pyran-2,4(3H)-dione
Overview
Description
6-Methyl-2H-pyran-2,4(3H)-dione, also known as dehydroacetic acid, is an organic compound with a pyran ring structure. It is a derivative of pyran and is characterized by the presence of a methyl group at the 6th position and a dione functionality at the 2nd and 4th positions. This compound is known for its antimicrobial properties and is widely used as a preservative in various industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Methyl-2H-pyran-2,4(3H)-dione can be synthesized through several methods. One common method involves the condensation of acetylacetone with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the pyran ring.
Industrial Production Methods: In industrial settings, this compound is produced through a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-2H-pyran-2,4(3H)-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the dione functionality can yield diols.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
6-Methyl-2H-pyran-2,4(3H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: Its antimicrobial properties make it useful in studying microbial inhibition and preservation.
Medicine: It is explored for its potential therapeutic effects, including antifungal and antibacterial activities.
Industry: It is used as a preservative in cosmetics, food products, and pharmaceuticals due to its ability to inhibit microbial growth.
Mechanism of Action
The antimicrobial activity of 6-Methyl-2H-pyran-2,4(3H)-dione is attributed to its ability to disrupt microbial cell membranes and inhibit enzyme activity. It targets essential enzymes involved in microbial metabolism, leading to cell death. The exact molecular pathways and targets are still under investigation, but its broad-spectrum activity makes it a valuable preservative.
Comparison with Similar Compounds
3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one: Another pyran derivative with similar antimicrobial properties.
2,2’-Bipyridine: A compound with a similar pyran ring structure but different functional groups.
Uniqueness: 6-Methyl-2H-pyran-2,4(3H)-dione stands out due to its dual dione functionality, which imparts unique chemical reactivity and antimicrobial properties. Its ability to undergo various chemical reactions and its wide range of applications make it a versatile compound in both research and industry.
Properties
IUPAC Name |
6-methylpyran-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c1-4-2-5(7)3-6(8)9-4/h2H,3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHBVAHWGBJKHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC(=O)O1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90300829 | |
Record name | 6-Methyl-2H-pyran-2,4(3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90300829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
541-98-0 | |
Record name | 6-Methyl-2H-pyran-2,4(3H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=541-98-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC139162 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139162 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Methyl-2H-pyran-2,4(3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90300829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
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